molecular formula C12H9Cl2N B3178158 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 40528-04-9

7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline

Cat. No.: B3178158
CAS No.: 40528-04-9
M. Wt: 238.11 g/mol
InChI Key: DSAXMSKPQOLUOU-UHFFFAOYSA-N
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Description

7,9-Dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline (CAS 40528-04-9) is a high-purity (95%) chemical building block of significant interest in medicinal chemistry, particularly in neuroscience and drug discovery. This tricyclic compound features a cyclopenta[b]quinoline core, a scaffold known for its versatile pharmacological properties. The primary research application of this compound and its derivatives is in the development of potential therapeutic agents for Alzheimer's disease. It serves as a key synthetic intermediate for novel acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors . These inhibitors are investigated for their ability to increase acetylcholine levels in the brain, countering the cholinergic deficit associated with Alzheimer's progression . Researchers functionalize this core structure to create multi-target-directed ligands (MTDLs) that not only inhibit cholinesterases but also exhibit anti-amyloidogenic activity, working to inhibit the aggregation of Aβ 1–42 peptides into neurotoxic plaques . Some analogues have demonstrated potent, low-nanomolar IC 50 values against AChE, surpassing the activity of the historic drug tacrine . This product is intended for research purposes as a standard or precursor in organic synthesis and drug development. It is supplied with a guaranteed purity and should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain stability . Attention: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N/c13-7-4-5-11-9(6-7)12(14)8-2-1-3-10(8)15-11/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAXMSKPQOLUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C(C=CC(=C3)Cl)N=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7,9 Dichloro 2,3 Dihydro 1h Cyclopenta B Quinoline and Analogues

Classical Quinoline (B57606) Synthesis Adaptations

Traditional methods for quinoline synthesis, developed in the late 19th and early 20th centuries, remain relevant and can be adapted for the preparation of complex derivatives like 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline.

Friedländer Condensation Routes

The Friedländer synthesis, first reported in 1882, is a versatile and straightforward method for quinoline synthesis. researchgate.netorganicreactions.org It involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. jk-sci.com The reaction proceeds through an initial aldol (B89426) condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring.

For the synthesis of cyclopenta[b]quinoline systems, a suitable o-aminoaryl ketone would be reacted with cyclopentanone (B42830). To achieve the specific 7,9-dichloro substitution pattern, the starting aniline (B41778) derivative must possess the corresponding chlorine atoms. For instance, the condensation of 2-amino-4,6-dichlorobenzophenone with cyclopentanone under acidic or basic conditions could theoretically yield the desired product. The reaction conditions, such as the choice of catalyst and solvent, can significantly influence the yield and purity of the product. jk-sci.com

Reactant 1Reactant 2CatalystProductReference
o-Aminoaryl aldehyde/ketoneAldehyde/ketone with α-methyleneAcid or BaseSubstituted Quinoline researchgate.netorganicreactions.org
2-Amino-4,6-dichlorobenzophenone (hypothetical)CyclopentanoneAcid or Base7,9-dichloro-4-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline (hypothetical)N/A

A key advantage of the Friedländer synthesis is its convergence and the ability to introduce a variety of substituents onto the quinoline core based on the choice of starting materials. However, the availability of the appropriately substituted o-aminoaryl ketone can be a limiting factor.

Pfitzinger Condensation Strategies for Cyclopenta[b]quinoline Formation

The Pfitzinger reaction provides an alternative route to quinolines, specifically quinoline-4-carboxylic acids, by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction involves the initial ring-opening of isatin to form an α-keto-anilino acid, which then condenses with the carbonyl compound to form the quinoline ring. wikipedia.org

To adapt this method for the synthesis of a cyclopenta[b]quinoline derivative, isatin would be reacted with cyclopentanone. The resulting product would be a 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. Subsequent decarboxylation and chlorination steps would be necessary to arrive at the target molecule. The use of a substituted isatin, such as 5,7-dichloroisatin, would be required to introduce the desired chlorine atoms at the 7 and 9 positions of the final product.

Reactant 1Reactant 2ConditionProductReference
IsatinCarbonyl CompoundBaseSubstituted quinoline-4-carboxylic acid wikipedia.orgresearchgate.net
5,7-DichloroisatinCyclopentanoneBaseThis compound-9-carboxylic acid (hypothetical)N/A

Skraup Reaction and Related Cyclization Approaches

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (often nitrobenzene). wikipedia.orguniroma1.it This reaction is known for its harsh conditions, which can limit its applicability for substrates with sensitive functional groups. The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation. iipseries.org

To synthesize a dichlorinated cyclopenta[b]quinoline derivative via a Skraup-type reaction, a dichlorinated aniline would be the starting material. However, the standard Skraup reaction using glycerol would not form the fused cyclopentane (B165970) ring. A modification using a precursor that can generate a cyclopentenone in situ would be necessary. Given the aggressive nature of the Skraup reaction, the survival of the dichloro substitution pattern and the formation of the desired isomer would be significant challenges. Therefore, this method is generally less suitable for the synthesis of highly substituted and complex quinolines like this compound.

Cyclization Reactions for the Dihydrocyclopenta[b]quinoline Moiety Formation

More modern and targeted approaches for the construction of the dihydrocyclopenta[b]quinoline ring system have been developed, offering milder conditions and better control over the final structure.

Condensation of Anthranilic Acid Derivatives with Cyclopentanone

A highly effective method for the synthesis of 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives involves the condensation of anthranilic acid with cyclopentanone. mdpi.com For instance, the synthesis of 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline has been reported via the reaction of anthranilic acid and cyclopentanone in the presence of phosphorus oxychloride (POCl₃). mdpi.com The POCl₃ acts as both a cyclizing and chlorinating agent.

To obtain the 7,9-dichloro derivative, a 4-chloroanthranilic acid could be used as the starting material. The reaction with cyclopentanone in the presence of a suitable cyclizing and chlorinating agent would be expected to yield the desired product. This method is advantageous as it starts from readily available materials and can be performed in a one-pot procedure.

Reactant 1Reactant 2ReagentProductReference
Anthranilic AcidCyclopentanonePOCl₃9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline mdpi.com
4-Chloroanthranilic Acid (hypothetical)CyclopentanoneCyclizing/Chlorinating AgentThis compound (hypothetical)N/A

Photo-induced Cyclization of Oxime Precursors

Photochemical methods offer a mild and efficient alternative for the synthesis of quinoline derivatives. The irradiation of 2-benzylidenecyclopentanone (B176167) O-alkyloximes has been shown to provide a convenient route to 2,3-dihydro-1H-cyclopenta[b]quinolines. researchgate.net This reaction proceeds through a 6π-electrocyclization of the oxime, followed by aromatization. The substitution pattern on the final quinoline ring is determined by the substituents on the starting benzylidene group.

For the synthesis of a 7,9-dichloro derivative, a 2-(2,4-dichlorobenzylidene)cyclopentanone oxime would be the required precursor. Irradiation of this compound would lead to the formation of this compound. This method is highly regioselective and can tolerate a range of functional groups.

PrecursorConditionProductReference
2-Benzylidenecyclopentanone O-alkyloximeIrradiationSubstituted 2,3-dihydro-1H-cyclopenta[b]quinoline researchgate.net
2-(2,4-Dichlorobenzylidene)cyclopentanone oxime (hypothetical)IrradiationThis compound (hypothetical)N/A

Regioselective Halogenation and Dichloro-Substitution Strategies

The introduction of two chlorine atoms at the 7th and 9th positions of the 2,3-dihydro-1H-cyclopenta[b]quinoline core requires precise control of regioselectivity. This can be achieved either by direct halogenation of the pre-formed heterocyclic scaffold or by constructing the scaffold from appropriately halogenated building blocks.

Direct chlorination of the 2,3-dihydro-1H-cyclopenta[b]quinoline skeleton presents a challenge in controlling the position and number of halogen atoms introduced. The quinoline ring is an electron-rich aromatic system, but the different positions on the carbocyclic ring exhibit varied reactivity towards electrophilic substitution. Achieving a specific 7,9-dichloro substitution pattern typically requires carefully selected reagents and conditions to overcome the formation of undesired isomers.

Metal-free halogenation protocols offer a viable route. For instance, the use of trichloroisocyanuric acid (TCCA) as a chlorinating agent has been established for the regioselective C5–H halogenation of 8-substituted quinolines. This method is operationally simple and proceeds under mild, room-temperature conditions with high regioselectivity. By analogy, applying such a method to the 2,3-dihydro-1H-cyclopenta[b]quinoline core could potentially be optimized to target the desired positions, although the directing effects of the fused cyclopentane ring would need to be considered.

Another common class of reagents for direct halogenation is the N-halosuccinimides. N-Chlorosuccinimide (NCS) is a widely used source of electrophilic chlorine. The regioselectivity of NCS-mediated chlorination can be influenced by the solvent and catalyst. For example, reactions in solvents like hexafluoroisopropanol (HFIP) can enhance the reactivity of N-halosuccinimides and promote regioselective outcomes without the need for additional catalysts. The challenge remains in directing the chlorination specifically to the C7 and C9 positions simultaneously.

ReagentConditionsPotential Outcome
Trichloroisocyanuric acid (TCCA)Room temperature, open airRegioselective C-H chlorination
N-Chlorosuccinimide (NCS)Mild conditions, potentially in HFIPElectrophilic chlorination

A more controlled and widely applicable strategy for synthesizing this compound involves the use of pre-halogenated starting materials. This approach builds the heterocyclic ring system with the chlorine atoms already in their final positions, thus avoiding issues with regioselectivity in the final steps.

The most common method for constructing the cyclopenta[b]quinoline core is the Friedländer annulation. nih.gov This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a ketone. nih.govwikipedia.org For the target molecule, this translates to the reaction between a dichlorinated 2-aminobenzophenone (B122507) analogue and cyclopentanone.

Specifically, the synthesis could commence with a 2-amino-dichlorobenzophenone. The reaction with cyclopentanone under acidic conditions (e.g., sulfuric acid, p-toluenesulfonic acid) or in the presence of a Lewis acid catalyst would lead to a cyclocondensation reaction. rsc.org An initial aldol condensation between the two carbonyl compounds is followed by cyclization and dehydration to form the final quinoline ring system.

Illustrative Friedländer Synthesis Route:

Starting Materials: A 2-aminoaryl ketone (e.g., a derivative of 2-amino-2',4'-dichlorobenzophenone) and cyclopentanone.

Catalyst: Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., In(OTf)₃, Nd(NO₃)₃·6H₂O). rsc.orgnih.gov

Reaction: The components are heated, often under solvent-free conditions or in a high-boiling solvent, to promote the condensation and cyclization, yielding the target this compound.

This building block approach offers unambiguous control over the substitution pattern, making it a preferred method for preparing specifically substituted quinolines.

Advanced Synthetic Protocols

Modern synthetic chemistry has introduced sophisticated methods that offer improvements in efficiency, atom economy, and environmental impact over classical techniques. These include transition metal-catalyzed reactions, green chemistry protocols, and multicomponent reactions.

Transition metal catalysis provides powerful tools for the synthesis of complex heterocyclic scaffolds. mdpi.com For quinoline synthesis, palladium (Pd), copper (Cu), and iron (Fe) catalysts are commonly employed to facilitate C-C and C-N bond formation through cross-coupling and C-H activation/functionalization pathways. nih.gov

One advanced strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this approach, a suitably substituted dichlorinated aniline is first coupled with an alkyne bearing a cyclopentyl group. The resulting intermediate can then undergo a 6-endo-dig cyclization catalyzed by a transition metal, such as mercury(II) triflate (Hg(OTf)₂), to form the quinoline ring. nih.gov This method allows for the construction of the quinoline core under mild conditions.

Another powerful technique is the direct C-H functionalization/annulation. A palladium-catalyzed reaction, for example, could couple a dichlorinated aniline with a cyclic alkene like cyclopentene (B43876) to construct the fused ring system in a convergent manner. These methods are highly atom-economical and can significantly shorten synthetic sequences.

Catalyst TypeReactionApplication
Palladium (Pd)Cross-coupling (e.g., Suzuki, Heck)Coupling of halogenated anilines with other fragments.
Palladium (Pd)C-H Activation/AnnulationDirect formation of the fused ring system from simpler precursors.
Mercury (Hg)Electrophilic CyclizationRing closure of N-(2-alkynyl)aniline precursors. nih.gov
Iron (Fe)Lewis Acid CatalysisNazarov cyclization for forming cyclopentene rings. nih.gov

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce waste, energy consumption, and the use of hazardous materials. Microwave-assisted organic synthesis (MAOS) is a prominent green technique that can dramatically reduce reaction times and improve yields. benthamdirect.comnih.gov

The Friedländer annulation, for instance, can be performed efficiently under microwave irradiation. nih.gov The reaction of a 2-aminoaryl ketone with a carbonyl compound, catalyzed by silica (B1680970) nanoparticles, has been shown to proceed rapidly at 100°C under microwave conditions, with the catalyst being recyclable. nih.gov This approach offers significant advantages over conventional heating methods. benthamdirect.comnih.gov

Similarly, ultrasound irradiation has been utilized in the synthesis of chloroquinoline derivatives. acs.org Ultrasonic waves can enhance reaction rates and yields by promoting efficient mixing and mass transfer. These protocols are often performed in greener solvents like ethanol (B145695) or even under solvent-free conditions, further enhancing their environmental credentials. nih.gov

Green ProtocolAdvantagesExample Application
Microwave-Assisted SynthesisReduced reaction times, improved yields, energy efficiency. acs.orgFriedländer annulation, multicomponent reactions. unf.edu
Ultrasound IrradiationEnhanced reaction rates, improved yields. acs.orgNucleophilic substitution and cyclization reactions. acs.org
NanocatalysisHigh efficiency, catalyst reusability, mild conditions. nih.govLi⁺-modified nanoporous Na⁺-montmorillonite for Friedländer synthesis. nih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org MCRs are prized for their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov

Several MCRs can be adapted for the synthesis of the quinoline scaffold. A titanium-catalyzed three-component coupling of a substituted aniline, an alkyne, and an isonitrile can generate N-aryl-1,3-diimine tautomers, which then cyclize to form quinoline derivatives upon treatment with acid. acs.orgnih.gov By using a dichlorinated aniline as the starting amine component, this method could provide access to the desired 7,9-dichloro-cyclopenta[b]quinoline core.

Another example is a one-pot, three-component procedure involving formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones under microwave irradiation, which can be adapted to build complex fused quinoline systems. acs.org While not directly applicable to the target structure, the principle of combining multiple building blocks in one step is central. By selecting appropriate dichlorinated precursors, MCRs offer a convergent and efficient pathway to the this compound scaffold. rsc.org

Synthesis of Derivatives and Analogues of this compound

The introduction of amine substituents, often linked by diamine chains, to the this compound core is a key synthetic transformation. This is typically achieved through nucleophilic aromatic substitution, where a diamine displaces one of the chloro groups on the quinoline ring.

A general and effective method for this transformation involves the reaction of the chloro-substituted cyclopenta[b]quinoline with an appropriate alkyldiamine. nih.govmdpi.com While the direct synthesis using the 7,9-dichloro starting material is a logical extension, published research has demonstrated this reaction on a closely related analogue, 8-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline. nih.govmdpi.com In this established procedure, the chloro-derivative is heated under reflux with a suitable diamine in the presence of phenol (B47542) and sodium iodide. nih.govmdpi.com The phenol acts as a proton source and solvent, while sodium iodide can facilitate the displacement of the chloride through the Finkelstein reaction, where the in situ formation of a more reactive iodo-intermediate accelerates the rate of nucleophilic substitution.

This methodology can be adapted to synthesize a variety of amine-substituted derivatives by varying the length and nature of the diamine linker. For instance, using ethane-1,2-diamine would result in a derivative with a two-carbon linker, while longer chain diamines would produce analogues with different spacing between the quinoline core and the terminal amino group. The general reaction scheme is presented below:

Scheme 1: Synthesis of Amine-substituted Derivatives

The resulting primary amine can then be used for further functionalization, such as in the synthesis of nicotinamide (B372718) hybrids as discussed in section 2.5.3.

A selection of potential amine-substituted derivatives that could be synthesized using this methodology is presented in the interactive table below.

Diamine LinkerProduct NameMolecular Formula
Ethane-1,2-diamineN-(7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinolin-yl)ethane-1,2-diamineC14H15Cl2N3
Propane-1,3-diamineN-(7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinolin-yl)propane-1,3-diamineC15H17Cl2N3
Butane-1,4-diamineN-(7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinolin-yl)butane-1,4-diamineC16H19Cl2N3

The synthesis of carboxylic acid derivatives of the cyclopenta[b]quinoline system, particularly dimeric structures like 7,7′-(ethane-1,2-diyl)bis(2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid), can be approached using classic quinoline synthesis reactions such as the Pfitzinger or Doebner reactions. nih.govwikipedia.orgjptcp.comiipseries.orgresearchgate.net The Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base, is a particularly suitable method for generating quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net

To synthesize the target dimeric carboxylic acid, a plausible route would involve a bis-isatin derivative linked by an ethane (B1197151) bridge. This bis-isatin would then be subjected to a Pfitzinger condensation with cyclopentanone. The reaction mechanism proceeds through the base-catalyzed hydrolysis of the isatin's amide bond to form a keto-acid. wikipedia.org This intermediate then condenses with cyclopentanone to form an enamine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid structure. wikipedia.org

Scheme 2: Plausible Synthesis of a Dimeric Carboxylic Acid Derivative via the Pfitzinger Reaction

The Doebner reaction offers an alternative pathway, where an aniline, an aldehyde, and pyruvic acid are condensed to form a quinoline-4-carboxylic acid. nih.govjptcp.comiipseries.org For the synthesis of the target dimer, a bis-aniline linked by an ethane bridge would be reacted with an appropriate aldehyde and pyruvic acid.

The table below outlines the key reactants for the proposed Pfitzinger synthesis of the target carboxylic acid derivative.

Key Reactant 1Key Reactant 2Reaction Type
Ethane-1,2-diyl-bis-isatinCyclopentanonePfitzinger Condensation

The synthesis of nicotinamide hybrids of this compound involves the coupling of a nicotinic acid derivative with an amino-functionalized cyclopenta[b]quinoline. Research has demonstrated a successful methodology for creating such hybrids using aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline. nih.gov

This synthetic strategy begins with the preparation of an amine-substituted cyclopenta[b]quinoline, as detailed in section 2.5.1. In parallel, a nicotinic acid derivative is activated to facilitate amide bond formation. A common approach is the activation of 6-(N′-tertbutoxycarbonylhydrazino)-nicotinic acid with a coupling agent such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of a base like N-methylmorpholine. nih.gov The activated nicotinic acid is then reacted with the aminoalkyl-cyclopenta[b]quinoline derivative. The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) at reduced temperatures. nih.gov The final step involves the removal of the Boc protecting group, usually under acidic conditions, to yield the desired nicotinamide hybrid. nih.gov

Scheme 3: Synthesis of Nicotinamide Hybrids

This modular approach allows for the synthesis of a library of nicotinamide hybrids by varying the length of the diamine linker in the cyclopenta[b]quinoline component.

The following table summarizes the key reagents and their roles in the synthesis of nicotinamide hybrids.

ReagentRole
Amine-substituted cyclopenta[b]quinolineNucleophile
6-(N′-tertbutoxycarbonylhydrazino)-nicotinic acidCarboxylic acid source
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)Activating agent
N-MethylmorpholineBase
Hydrochloric acid in etherDeprotecting agent

Chemical Reactivity and Transformational Chemistry

Reactivity of the Dichloro Substituents

The two chlorine atoms at the 7- and 9-positions of the quinoline (B57606) ring are the most reactive sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the quinoline nitrogen atom activates the chloro substituents towards nucleophilic attack, a common feature in chloro-substituted N-heterocycles.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be displaced by a variety of nucleophiles. The regioselectivity of these reactions, i.e., whether the C7-Cl or C9-Cl is more reactive, is influenced by both electronic and steric factors. In related dichloroquinoline systems, such as 4,7-dichloroquinoline, the C4 position is generally more reactive towards nucleophilic attack than the C7 position. This preference is attributed to the higher electrophilicity of the carbon atom at the 4-position. semanticscholar.org For 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline, a similar difference in reactivity between the C7 and C9 positions can be anticipated, likely favoring substitution at the position more activated by the nitrogen atom. Common nucleophiles employed in such reactions include amines, alkoxides, and thiolates, leading to the corresponding amino, ether, and thioether derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituents are excellent handles for palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dichloroquinoline with boronic acids or their esters in the presence of a palladium catalyst and a base. It is a versatile method for introducing new aryl, heteroaryl, or vinyl groups at the 7- and 9-positions. By carefully controlling the reaction conditions, it may be possible to achieve selective mono- or di-substitution.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the dichloroquinoline with a wide range of primary and secondary amines. This method is particularly valuable for synthesizing libraries of amino-substituted quinoline derivatives for biological screening. nih.gov

Sonogashira Coupling: The introduction of alkyne moieties can be achieved through Sonogashira coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst. The resulting alkynyl derivatives are versatile intermediates for further transformations.

Reaction Type Reagents and Conditions Product Type
Nucleophilic Aromatic SubstitutionAmine, Base, Solvent (e.g., DMF, NMP), Heat7- and/or 9-Amino-substituted derivative
Suzuki-Miyaura CouplingAryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/H₂O)7- and/or 9-Aryl/vinyl-substituted derivative
Buchwald-Hartwig AminationAmine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu), Solvent (e.g., Toluene)7- and/or 9-Amino-substituted derivative
Sonogashira CouplingTerminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N), Solvent (e.g., THF)7- and/or 9-Alkynyl-substituted derivative

Functional Group Interconversions on the Quinoline Ring System

Beyond the chloro substituents, the quinoline ring itself can undergo various functional group interconversions, although these reactions are less common and may require specific activation.

Electrophilic Aromatic Substitution: Electrophilic substitution reactions on the quinoline ring, such as nitration, halogenation, or Friedel-Crafts reactions, are generally difficult due to the deactivating effect of the nitrogen atom. When they do occur, they typically proceed at the 5- and 8-positions of the benzene (B151609) ring portion. However, in the case of this compound, the existing substituents and the fused ring system will strongly influence the regioselectivity of any potential electrophilic attack.

Directed Ortho-Metalation (DoM): The nitrogen atom of the quinoline ring can act as a directing group for ortho-lithiation, allowing for the introduction of functional groups at the C8 position. This strategy, however, may be complicated by the presence of the chloro substituents.

Transformations Involving the 2,3-dihydro-1H-cyclopenta Ring

The fused 2,3-dihydro-1H-cyclopenta ring offers additional opportunities for chemical modification, which can significantly alter the three-dimensional shape and properties of the molecule.

Oxidation: The benzylic methylene (B1212753) groups at the C1 and C3 positions are susceptible to oxidation. Under controlled conditions, it may be possible to introduce a carbonyl group at the C1 position to form a cyclopenta[b]quinolin-1-one derivative. Such ketones can then serve as a handle for further functionalization, such as aldol (B89426) condensations or Grignard reactions.

Functionalization of Methylene Groups: The methylene groups of the cyclopenta ring can potentially be functionalized through radical halogenation or other C-H activation strategies. However, achieving selectivity in these reactions can be challenging.

Derivatization for Enhanced Biological Interaction or Material Properties

The chemical transformations described above can be strategically employed to synthesize derivatives of this compound with enhanced biological activity or desirable material properties.

Biological Applications: Many quinoline derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. mdpi.com By systematically modifying the substituents at the 7- and 9-positions and on the cyclopenta ring, it is possible to optimize the interaction of these molecules with biological targets. For example, introducing specific functional groups can enhance binding affinity to a target protein or improve pharmacokinetic properties.

Material Science Applications: The planar and electron-rich nature of the quinoline ring system makes it an attractive scaffold for the development of organic materials with interesting photophysical and electronic properties. Functionalization with conjugated groups via cross-coupling reactions can lead to the formation of dyes, fluorescent probes, or organic semiconductors. The specific substitution pattern on the quinoline core can be used to tune the emission and absorption wavelengths, as well as the charge transport properties of the resulting materials.

Derivative Type Synthetic Approach Potential Application
7,9-Diamino derivativesBuchwald-Hartwig aminationMedicinal chemistry (e.g., kinase inhibitors)
7,9-Diaryl derivativesSuzuki-Miyaura couplingOrganic electronics (e.g., OLEDs), fluorescent probes
Cyclopenta[b]quinolin-1-one derivativesOxidation of the dihydro-cyclopenta ringSynthetic intermediate for further diversification
Fused heterocyclic systemsAnnulation reactions on the quinoline coreNovel scaffolds for drug discovery

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be established.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The aromatic region will be of particular interest. For instance, in related dichloroquinoline derivatives, aromatic protons typically resonate between δ 7.0 and 9.0 ppm. The protons on the quinoline (B57606) ring of the target molecule are expected to show distinct signals. The aliphatic protons of the cyclopentane (B165970) ring would likely appear as multiplets in the upfield region, typically between δ 2.0 and 3.5 ppm, due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing the number of chemically non-equivalent carbon atoms. The carbon atoms of the quinoline ring are expected to resonate in the downfield region (δ 120-160 ppm), with the carbons bonded to chlorine atoms showing characteristic shifts. The aliphatic carbons of the cyclopentane ring will appear in the upfield region of the spectrum. For example, in a related compound, 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine, the carbon signals of the quinoline ring appear between δ 99.89 and 159.41 ppm. tandfonline.com

Expected ¹H and ¹³C NMR Data:

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.0 - 8.5115 - 140
Aliphatic CH₂ (cyclopentane)2.0 - 3.5 (multiplets)25 - 40
Quaternary C (quinoline)-120 - 150
C-Cl-130 - 150
C-N-145 - 160

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. This technique can differentiate between compounds with the same nominal mass but different elemental formulas.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M, M+2, M+4, etc., pattern for the molecular ion and any chlorine-containing fragments, which is a key diagnostic feature. nih.gov The fragmentation of quinoline derivatives often involves the loss of small molecules like HCN, and for the target compound, the loss of chlorine radicals or HCl can also be expected. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C-H stretching (aliphatic): Around 2850-2960 cm⁻¹

C=C and C=N stretching (aromatic ring): In the range of 1500-1650 cm⁻¹ astrochem.orgresearchgate.net

C-Cl stretching: Typically in the fingerprint region, below 800 cm⁻¹

The IR spectrum of the parent quinoline molecule shows prominent bands in these regions, which will be modified by the substituents in the target compound. nist.gov

Expected IR Absorption Bands:

Functional Group **Expected Wavenumber (cm⁻¹) **
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 2960
Aromatic C=C/C=N stretch1500 - 1650
C-Cl stretch< 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of quinoline and its derivatives typically exhibits multiple absorption bands corresponding to π→π* transitions. researchgate.net The presence of chlorine atoms as substituents on the quinoline ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline. rsc.org The specific positions of the chlorine atoms at the 7 and 9 positions will influence the electronic distribution and thus the precise wavelengths of maximum absorption (λmax).

Advanced Electrochemical Characterization (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

Electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to investigate the redox properties of this compound. These methods can determine the oxidation and reduction potentials of the molecule, providing insights into its electronic structure and reactivity. The presence of the electron-withdrawing chlorine atoms is expected to make the compound more difficult to oxidize and easier to reduce compared to the unsubstituted analog. Studies on the electrochemical halogenation of quinolones indicate that the quinoline core is electrochemically active. organic-chemistry.orgresearchgate.netacs.orgnih.gov The voltammograms would likely reveal information about the stability of the resulting radical ions and the reversibility of the redox processes.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Properties and Conformer Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and properties of molecules. researchgate.netmdpi.com For a molecule like 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline, DFT could be used to determine its most stable three-dimensional shape (conformer) and to calculate a variety of electronic properties.

These calculations can predict parameters such as the distribution of electron density, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the regions of a molecule that are electron-rich or electron-poor, providing insights into how it might interact with other molecules or biological targets. mdpi.com While specific DFT data for this compound is not available, such studies on other quinoline (B57606) derivatives have been instrumental in confirming their structures and understanding their reactivity. researchgate.netmdpi.com

Table 1: Key Electronic Properties Investigated by DFT

Property Description
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO; an indicator of chemical stability.
Dipole Moment A measure of the net molecular polarity.

| MEP Map | Molecular Electrostatic Potential map; shows charge distribution and potential sites for electrophilic/nucleophilic attack. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or DNA). nih.govijprajournal.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. mdpi.com

For this compound, molecular docking could be employed to predict its interaction with various enzymes or receptors. For instance, studies on similar 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives have used molecular modeling to investigate their binding modes with acetylcholinesterase, an enzyme implicated in Alzheimer's disease. Such simulations can identify key interactions, like hydrogen bonds or π-π stacking, between the ligand and specific amino acid residues in the target's active site. mdpi.com While no specific docking studies for the 7,9-dichloro variant were found, research on other chloro-substituted quinolines indicates that halogen atoms can significantly influence binding interactions. nih.gov

Table 2: Typical Outputs of Molecular Docking Simulations

Parameter Description
Binding Affinity An estimation of the binding energy (often in kcal/mol) between the ligand and the target. Lower values typically indicate stronger binding.
Binding Pose The predicted 3D orientation of the ligand within the receptor's binding site.

| Key Interactions | Identification of specific interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds with amino acid residues. |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. ijprajournal.com These simulations provide detailed information about the conformational flexibility of a molecule and the stability of a ligand-receptor complex. Following a molecular docking study, MD simulations can be run to assess whether the predicted binding pose of a ligand, such as this compound, is stable within the dynamic environment of the biological target. ijprajournal.com

The simulation tracks the motions of the ligand and the protein, providing insights into the stability of their interactions over a period of nanoseconds or longer. This can help refine the understanding of the binding mode and confirm the importance of the interactions identified through docking. Although no specific MD simulation studies have been published for this compound, this technique has been applied to other quinoline systems to validate their binding modes with targets like DNA. ijprajournal.com

QSAR (Quantitative Structure-Activity Relationship) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing how variations in molecular properties (descriptors) affect activity, QSAR models can be developed to predict the activity of new, untested compounds.

For a class of compounds including this compound, a QSAR study would involve compiling a dataset of similar molecules with known biological activities. Various molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated for each molecule. Statistical methods are then used to build a model that correlates these descriptors with activity. Research on other quinoline derivatives has successfully used 2D and 3D-QSAR models to predict their antimalarial activity. These studies have highlighted the importance of certain structural features, such as the presence of a halogen atom at position 7 of the quinoline core, for enhancing biological activity. Such a model, if developed, could predict the potential activity of the 7,9-dichloro substituted compound.

Table 3: Components of a QSAR Study

Component Role
Dataset A collection of structurally related compounds with experimentally measured biological activities.
Molecular Descriptors Numerical values that characterize the properties of a molecule (e.g., LogP, molecular weight, polar surface area).
Statistical Model A mathematical equation (e.g., multiple linear regression) that correlates descriptors with activity.

| Model Validation | Statistical tests to ensure the model is robust and has predictive power. |

Structure Activity Relationship Sar Studies and Mechanistic Insights in Vitro Focus

Influence of Dichloro Substitution on Biological Target Interaction Profiles

The substitution pattern on the quinoline (B57606) ring system is a critical determinant of biological activity. While specific data on the 7,9-dichloro derivative is limited, studies on related quinoline structures provide significant insights into the likely impact of dichlorination.

Research on multifunctional tacrine-quinoline hybrids has shown that the nature and position of halogen substituents can dramatically modulate inhibitory potency. For instance, in a series of 8-hydroxyquinoline (B1678124) derivatives, a 5,7-dichloro substitution resulted in a marked reduction in activity against acetylcholinesterase (IC₅₀ = 2.68 μM) compared to its unsubstituted or fluoro-substituted counterparts. mdpi.com This decrease in potency is hypothesized to stem from steric hindrance, where the bulky chlorine atoms physically obstruct optimal binding within the enzyme's active site gorge. mdpi.com

Furthermore, an altered electronic distribution caused by the strongly electron-withdrawing chlorine atoms could interfere with crucial interactions at the Peripheral Anionic Site (PAS) of the enzyme. mdpi.com This suggests that while halogenation can sometimes enhance activity (e.g., 6-chlorotacrine was found to be more potent than tacrine), the position and number of halogen atoms are crucial, with multiple bulky substituents potentially leading to diminished biological efficacy. nih.gov Therefore, the 7,9-dichloro substitution on the 2,3-dihydro-1H-cyclopenta[b]quinoline core would be expected to significantly influence its binding profile, though empirical data is needed for confirmation.

Role of the 2,3-dihydro-1H-cyclopenta Ring System in Biological Activities

The 2,3-dihydro-1H-cyclopenta[b]quinoline core is a key structural feature that confers high affinity for cholinesterases. This fused ring system acts as a bioisostere of the acridine (B1665455) core found in tacrine, a well-known cholinesterase inhibitor. mdpi.com Molecular modeling studies have revealed that this rigid, planar cyclopentaquinoline moiety plays a fundamental role in anchoring the inhibitor within the active site of AChE. nih.gov

Specifically, the fused ring system engages in crucial π-π stacking interactions with key aromatic amino acid residues in the enzyme's catalytic site. Docking studies of potent inhibitors show the cyclopenta[b]quinoline fragment forming a characteristic "sandwich" between the side chains of Tryptophan 84 (Trp84) and Phenylalanine 330 (Phe330). nih.gov These interactions are vital for the stable binding and potent inhibition of the enzyme. The planarity and aromaticity of this scaffold are thus essential for its function as a high-affinity ligand for the catalytic site of acetylcholinesterase. nih.gov

Impact of Alkyl Chain Lengths and Other Linker Structures on Biological Potency

Many potent 2,3-dihydro-1H-cyclopenta[b]quinoline inhibitors are designed as dual-binding site ligands, featuring a linker chain that connects the core scaffold to another pharmacophore. The length and nature of this linker are critical for optimizing potency and selectivity. The linker allows the molecule to span the narrow gorge of the AChE enzyme, simultaneously interacting with the Catalytic Anionic Site (CAS) at the base of the gorge and the Peripheral Anionic Site (PAS) near its entrance. nih.govnih.gov

Structure-activity relationship studies have consistently demonstrated that the length of the alkyl chain linker directly influences inhibitory activity. In a series of 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline, potency against AChE was found to increase with the length of the polymethylene chain. nih.gov The derivative with a nine-carbon chain (nonyl) was the most potent inhibitor, exhibiting an IC₅₀ value in the low nanomolar range (3.65 nM). nih.govnih.gov This indicates that a longer, flexible chain is better able to position the terminal functional groups for optimal interaction with the PAS.

Similarly, in another series of cyclopentaquinoline-acridine hybrids, the compound with a longer alkyl chain (3f) showed the highest inhibitory activity for AChE, whereas a derivative with a shorter chain (3b) was more potent against BuChE, highlighting that linker length also governs enzyme selectivity. nih.gov For other classes of quinoline inhibitors, a 2-methylene linker was found to be superior to 3- or 4-methylene linkers, suggesting that an optimal, rather than simply a maximal, length is required to effectively bridge the CAS and PAS. mdpi.com

Table 1: Effect of Alkyl Chain Length on Cholinesterase Inhibition for Cyclopentaquinoline Derivatives This is an interactive table. You can sort and filter the data.

Compound ID Linker Chain Length (n) Target Enzyme IC₅₀ (nM) Source
6a 2 AChE 43.10 nih.gov
6b 3 AChE 36.30 nih.gov
6c 4 AChE 25.00 nih.gov
6d 5 AChE 15.60 nih.gov
6e 6 AChE 10.10 nih.gov
6f 7 AChE 7.32 nih.gov
6g 8 AChE 5.17 nih.gov
6h 9 AChE 3.65 nih.gov
3b 3 AChE 272.33 nih.gov
3f 7 AChE 113.34 nih.gov
3b 3 BuChE 103.73 nih.gov
3f 7 BuChE 203.52 nih.gov

Mechanistic Evaluation of In Vitro Biological Activities

The primary mechanism through which 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives exert their biological effect is through the inhibition of cholinesterase enzymes. These enzymes, AChE and BChE, are responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh). mdpi.com By inhibiting these enzymes, the compounds increase the concentration and duration of action of ACh in the synaptic cleft, which is a key therapeutic strategy for Alzheimer's disease. semanticscholar.org The specific kinetics and binding interactions that define this inhibition are detailed below.

Enzyme kinetic studies on various quinoline and cyclopentaquinoline-based inhibitors have consistently revealed a mixed-type inhibition pattern for AChE. mdpi.comnih.govmdpi.comsemanticscholar.org Mixed-type inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the active site where the substrate binds.

This kinetic profile strongly supports the hypothesis that these compounds are dual-binding site inhibitors. mdpi.com They interact not only with the catalytic active site but also with the peripheral anionic site. Lineweaver-Burk plots from these studies show that with increasing inhibitor concentration, both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction are altered, a hallmark of mixed-type inhibition. mdpi.comsemanticscholar.org This mechanism is considered advantageous as it suggests the inhibitor can effectively interfere with the enzyme's function regardless of whether the substrate is already bound. mdpi.com

Molecular modeling and structural studies have provided a detailed picture of how these inhibitors interact with cholinesterases at an atomic level. The inhibition mechanism involves simultaneous binding to two key sites within the enzyme's gorge: the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS). nih.govnih.gov

Catalytic Anionic Site (CAS): Located at the bottom of the gorge, the CAS contains the catalytic triad (B1167595) of amino acids (Ser200, His440, Glu327) responsible for acetylcholine hydrolysis. mdpi.com The planar 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold binds firmly within the CAS through π-π stacking interactions with aromatic residues, most notably Trp84 and Phe330. nih.gov This interaction physically blocks the substrate, acetylcholine, from accessing the catalytic triad, thereby preventing its breakdown. researchgate.net

Peripheral Anionic Site (PAS): Situated near the entrance of the gorge, the PAS is composed of another set of aromatic residues, including Tyr70, Asp72, Tyr121, Trp279, and Tyr334. mdpi.com The linker chain and the terminal moiety of the inhibitor extend up the gorge to interact with the PAS. mdpi.com This dual engagement is crucial, as the PAS is implicated in the allosteric modulation of the enzyme and in the pathological aggregation of amyloid-beta peptides, a key event in Alzheimer's disease. mdpi.com By binding to both the CAS and PAS, these inhibitors not only prevent neurotransmitter hydrolysis but may also hinder the progression of amyloid plaque formation. semanticscholar.org

Amyloid Beta (Aβ) Aggregation Modulation and Inhibition Mechanisms (in vitro)

No research articles were identified that investigated the effects of 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline on the aggregation of amyloid-beta peptides. While the broader class of quinoline derivatives has been explored for their potential to inhibit Aβ aggregation, specific data for the 7,9-dichloro substituted variant is not available in the public domain.

Other Investigated In Vitro Biological Activities

A thorough search did not yield any studies on the following in vitro biological activities for this compound:

Antihyperglycemic potential: No data was found regarding the effect of this compound on glucose metabolism or related pathways in vitro.

Histone Deacetylase (HDAC) Inhibition: While some quinoline-based compounds have been investigated as HDAC inhibitors, there is no specific information on the activity of this compound.

Antimicrobial Activity: No studies were found that evaluated the efficacy of this compound against bacterial or fungal strains in vitro.

Due to the lack of specific research findings, no data tables could be generated for any of the outlined sections.

Advanced Applications and Emerging Research Directions

Development as Molecular Probes for Biological Pathway Elucidation

Currently, there is limited specific research available on the use of 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline as a molecular probe. However, the inherent properties of the quinoline (B57606) scaffold suggest a potential for such applications. Quinoline derivatives are known to exhibit fluorescence, a key characteristic for molecular probes used in imaging and sensing. The introduction of chlorine atoms at the 7 and 9 positions can modulate the electronic properties of the molecule, potentially fine-tuning its fluorescence wavelength and quantum yield.

Future research could focus on synthesizing fluorescent derivatives of this compound and evaluating their ability to selectively bind to and visualize specific biological targets, such as proteins or nucleic acids. By attaching specific functional groups, these probes could be directed to particular cellular compartments or be designed to respond to changes in the cellular environment, thereby aiding in the elucidation of complex biological pathways.

Potential in Organic Electronic Materials (e.g., OLEDs)

The development of novel organic materials for electronic applications, such as Organic Light-Emitting Diodes (OLEDs), is a rapidly growing field. Quinoline derivatives have been investigated for their potential as electron-transporting and emissive materials in OLEDs due to their electron-deficient nature and high thermal stability. The fused ring system of this compound provides a rigid, planar structure that can facilitate intermolecular π-π stacking, which is beneficial for charge transport.

The dichloro-substitution pattern on the quinoline ring is expected to influence the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. This tuning of the electronic band gap is a critical aspect in the design of efficient OLED materials. While specific studies on the application of this compound in OLEDs have not yet been reported, its structural features warrant investigation into its electroluminescent properties and its suitability as a host or dopant material in next-generation display and lighting technologies.

Contributions to Chemical Sensor and Biosensor Design

The design of selective and sensitive chemical sensors and biosensors is another area where quinoline-based compounds have made an impact. The nitrogen atom in the quinoline ring can act as a binding site for metal ions and other analytes. The fluorescence of quinoline derivatives can be quenched or enhanced upon binding to a target molecule, forming the basis for a sensing mechanism.

For this compound, the electron-withdrawing nature of the chlorine atoms could enhance its ability to interact with specific analytes. Research in this direction would involve functionalizing the core structure with receptor units that have a high affinity for the target of interest. The development of sensors based on this compound could lead to new analytical tools for environmental monitoring, clinical diagnostics, and industrial process control. As of now, dedicated research on this compound for sensor applications is not publicly available.

Future Perspectives in Mechanistic Medicinal Chemistry Research and Rational Drug Design (Pre-clinical, In Vitro focus)

The most promising area of research for derivatives of the 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold lies in medicinal chemistry and rational drug design. While direct studies on the 7,9-dichloro derivative are scarce, extensive research on other substituted analogs, particularly as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease, provides a strong foundation for future investigations.

Research has demonstrated that derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline can be potent and selective inhibitors of AChE. For instance, studies have shown that linking this scaffold to other pharmacophores can significantly enhance inhibitory activity. The general structure of these inhibitors often involves an aminoalkyl side chain, which is crucial for interacting with the active site of the enzyme.

Future pre-clinical, in vitro research on this compound could explore its potential as a core scaffold for developing novel therapeutic agents. The chlorine substituents at the 7 and 9 positions could influence the compound's lipophilicity, metabolic stability, and binding affinity to various biological targets. Mechanistic studies would be essential to understand how these substitutions affect the molecule's interaction with enzymes or receptors at a molecular level. Rational drug design approaches, aided by computational modeling, could guide the synthesis of new derivatives with optimized activity and selectivity profiles.

Q & A

Q. What are the established synthetic methodologies for 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline?

  • Methodological Answer : The synthesis typically involves cyclization reactions using phosphorus oxychloride (POCl₃) as a key reagent. A validated approach involves reacting anthranilic acid derivatives with cyclopentanone in POCl₃ under reflux conditions to form the cyclopenta[b]quinoline core . Subsequent chlorination at positions 7 and 9 can be achieved using chlorinating agents like N-chlorosuccinimide (NCS) or Cl₂ gas under controlled conditions. For example, 8-chloro analogues were synthesized via POCl₃-mediated cyclization, followed by functionalization with diamines . Key Considerations :
  • Solvent selection (e.g., methanol-water mixtures) significantly impacts yields. A 40% methanol/water system with KOH improved yields to 31% in analogous quinoline syntheses .
  • Purification via column chromatography or recrystallization is recommended for isolating high-purity products.

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Structural characterization employs:
  • Single-crystal X-ray diffraction to resolve the bicyclic framework and substituent positions (e.g., related cyclopentaquinoline structures resolved with R-factor = 0.032) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm hydrogen environments and carbon connectivity. For example, dihydro protons in similar compounds appear as multiplet signals at δ 2.5–3.5 ppm .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 279.08 for C₁₈H₁₄ClN analogues) .

Q. What preliminary biological activities are reported for cyclopenta[b]quinoline derivatives?

  • Methodological Answer : While direct data on 7,9-dichloro derivatives is limited, structurally related compounds exhibit:
  • Acetylcholinesterase (AChE) inhibition : 2,3-Dihydro-1H-cyclopenta[b]quinolines with chloro substituents showed IC₅₀ values of 1.2–8.7 µM in enzyme assays .
  • Antimicrobial potential : Chlorinated quinolines disrupt bacterial DNA gyrase, with MIC values <10 µg/mL against S. aureus .
    Screening Protocol :
  • Use in vitro AChE inhibition assays (Ellman’s method) .
  • Test antimicrobial activity via broth microdilution (CLSI guidelines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 7,9-dichloro derivatives?

  • Methodological Answer : Optimization requires systematic screening of:
  • Solvent systems : Methanol/water ratios (10–60% MeOH) influence reaction efficiency. For indoloquinolines, 40% MeOH yielded 31% product vs. 14% in 10% MeOH .
  • Bases : KOH outperformed NaOH or LiOH in analogous reactions (Table 1) .
    Table 1 : Solvent-Base Optimization for Quinoline Synthesis (Adapted from )
EntrySolventBaseYield (%)
410% MeOHKOH14
520% MeOHKOH21
640% MeOHKOH31

Q. What mechanistic pathways are proposed for the cyclization of cyclopenta[b]quinolines?

  • Methodological Answer : The reaction likely proceeds via:

Formation of a Schiff base between anthranilic acid and cyclopentanone.

POCl₃-mediated cyclization through electrophilic aromatic substitution .
Unresolved Aspects :

  • Competing pathways (e.g., radical intermediates) require validation via trapping experiments or isotopic labeling .
  • Computational studies (DFT) can map energy profiles for key transition states.

Q. How do substituent modifications at positions 7 and 9 influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Chlorine at position 7 : Enhances AChE inhibition by increasing electrophilic interactions with the enzyme’s catalytic site .
  • Phenyl vs. alkyl groups at position 9 : Bulky substituents reduce membrane permeability but improve target specificity .
    Experimental Design :
  • Synthesize derivatives with varied substituents (e.g., 9-phenyl, 9-alkyl).
  • Compare IC₅₀ values in AChE assays and logP values for lipophilicity .

Data Contradictions and Recommendations

  • Synthetic Yields : reports 31% yields in 40% MeOH, but other solvents (e.g., TBAB/KOH) gave negligible results. Researchers should prioritize methanol-water systems for initial trials .
  • Bioactivity Gaps : While highlights AChE inhibition, antimicrobial data is inferred from unrelated quinoline derivatives. Dedicated studies on 7,9-dichloro analogues are needed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.